4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate
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Overview
Description
4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate typically involves multicomponent reactions. These reactions often utilize indole derivatives and pyrazole precursors under specific conditions to achieve the desired product . The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and catalysts would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant share the pyrazole moiety.
Uniqueness
What sets 4,5-Dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate apart is its unique combination of indole and pyrazole structures
Properties
CAS No. |
84696-88-8 |
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Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
acetic acid;4-[(Z)-indol-3-ylidenemethyl]-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide |
InChI |
InChI=1S/C14H13N5O.C2H4O2/c1-8-11(13(20)19(18-8)14(15)16)6-9-7-17-12-5-3-2-4-10(9)12;1-2(3)4/h2-7,18H,1H3,(H3,15,16);1H3,(H,3,4)/b9-6+; |
InChI Key |
DMBGMHKRHILUNH-MLBSPLJJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C(=N)N)/C=C/2\C=NC3=CC=CC=C32.CC(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)C=C2C=NC3=CC=CC=C32.CC(=O)O |
Origin of Product |
United States |
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